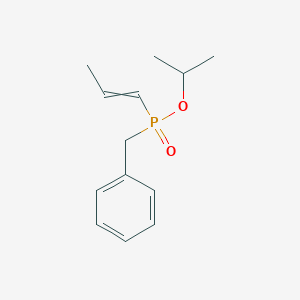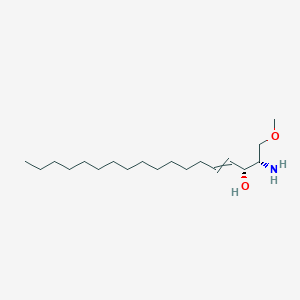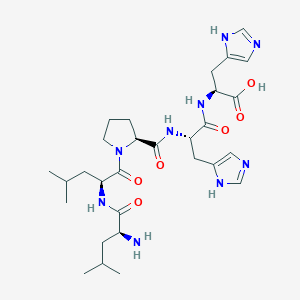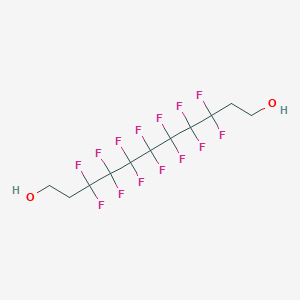
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol is an organic compound with the molecular formula C10H18OSi. This compound is characterized by the presence of a trimethylsilyl group, a hydroxyl group, and a conjugated system of double and triple bonds. It is a secondary alcohol and is often used in organic synthesis due to its unique reactivity and structural properties .
Vorbereitungsmethoden
The synthesis of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-5-en-1-yne and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).
Synthetic Route: The hept-5-en-1-yne is first deprotonated using a strong base like sodium hydride (NaH) or butyllithium (BuLi).
Analyse Chemischer Reaktionen
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the triple bond to a double bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include fluoride ions from sources like tetrabutylammonium fluoride (TBAF).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization at different positions.
Material Science: The compound is used in the development of novel materials, particularly in the field of silicon-based polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds, including pharmaceuticals.
Catalysis: It is used in the study of catalytic processes, particularly those involving silicon-containing compounds.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol in various reactions involves the activation of its functional groups. The trimethylsilyl group can stabilize negative charges, making the compound a good nucleophile in substitution reactions. The conjugated system of double and triple bonds allows for participation in addition reactions, while the hydroxyl group can act as a nucleophile or be oxidized to form carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol can be compared with similar compounds such as:
Hept-5-en-1-yne: Lacks the trimethylsilyl group, making it less reactive in certain nucleophilic substitution reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the conjugated double bond, limiting its reactivity in addition reactions.
Hept-5-en-1-ol: Contains a hydroxyl group but lacks the triple bond, affecting its reactivity in oxidation and reduction reactions.
The presence of both the trimethylsilyl group and the conjugated system in this compound makes it unique and versatile in various chemical reactions.
Eigenschaften
CAS-Nummer |
192641-23-9 |
|---|---|
Molekularformel |
C10H18OSi |
Molekulargewicht |
182.33 g/mol |
IUPAC-Name |
1-trimethylsilylhept-5-en-1-yn-4-ol |
InChI |
InChI=1S/C10H18OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5,7,10-11H,8H2,1-4H3 |
InChI-Schlüssel |
YCCRZWXONVZWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC#C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)





![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)


![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
